molecular formula C20H24N4 B2857009 2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)-1H-indole CAS No. 514186-32-4

2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)-1H-indole

Cat. No.: B2857009
CAS No.: 514186-32-4
M. Wt: 320.44
InChI Key: ORIBYXUGQOLVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 3-position with a hybrid group comprising pyridin-3-yl and 4-methylpiperazinyl moieties. Its molecular formula is C₂₁H₂₅N₅, with a molecular weight of 347.46 g/mol. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as seen in structurally related indole derivatives .

Properties

IUPAC Name

2-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-15-19(17-7-3-4-8-18(17)22-15)20(16-6-5-9-21-14-16)24-12-10-23(2)11-13-24/h3-9,14,20,22H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIBYXUGQOLVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) clogP Notable Bioactivity
Target Compound 1H-Indole 3-[(4-Methylpiperazinyl)(pyridin-3-yl)methyl] 347.46 2.1 N/A (Theoretical kinase inhibition)
Masupirdine 1H-Indole 5-Methoxy, 3-[4-methylpiperazinylmethyl], 1-(2-bromobenzene sulfonyl) 494.36 3.8 Phase III for Alzheimer’s
4a 1H-Indole 3-[4-Methylpiperazinylmethyl], 2-benzenesulfonylmethyl 411.51 2.9 Antipsychotic activity (preclinical)
4e Thiazole 4-(Pyridin-3-yl), 5-[4-methylpiperazinylmethyl] 458.37 3.2 VEGFR2 IC₅₀ = 1.2 µM
C4 Imidazo[1,2-a]pyridine 2-Methyl, 3-(triazolylmethyl) 330.39 2.5 KRASG12D modulation

Key Findings and Implications

  • Heterocyclic Core Impact : Indole derivatives generally exhibit better solubility and CNS activity than thiazole or imidazopyridine counterparts, though the latter may offer stronger π-stacking in kinase pockets .
  • Clinical Precedents : Masupirdine’s advancement to Phase III underscores the therapeutic viability of 4-methylpiperazinyl-indole scaffolds, warranting further exploration of the target compound’s pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.